molecular formula C7H7ClN2O B8381112 N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride

Cat. No. B8381112
M. Wt: 170.59 g/mol
InChI Key: PZOSDSHXQGYHML-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a stirring mixture of 6-methylnicotinaldehyde oxime (500 mg, 3.67 mmol) in 4 mL DMF at room temperature, was added N-chlorosuccinimide (490 mg, 3.67 mmol) in roughly one tenth portions over 5 min. Additional N-chlorosuccinimide (175 mg, 1.31 mmol) was added after about 4 h. After a total of 6 h, the reaction mixture was diluted with EtOAc, washed with water, saturated aqueous NaCl, dried (Na2SO4) and filtered. The filtrate was passed through a short silica gel column eluted with EtOAc. The eluant was concentrated under vacuum to provide the title compound as a light brown solid. All of this was used in the next step without further purification. HPLC: retention time=0.44 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][N:3]=1.[Cl:11]N1C(=O)CCC1=O>CN(C=O)C.CCOC(C)=O>[OH:8][N:7]=[C:6]([Cl:11])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NC=C(C=NO)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
490 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
175 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
eluted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ON=C(C1=CN=C(C=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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